2-Iodoethyl acetate
Overview
Description
2-Iodoethyl acetate, also known as acetic acid, 2-iodoethyl ester, is an organic compound with the chemical formula C4H7IO2. It is a derivative of ethyl acetate and is characterized by the presence of an iodine atom attached to the ethyl group. Under normal conditions, this compound appears as a clear, light yellow to orange liquid .
Preparation Methods
The preparation of 2-Iodoethyl acetate typically involves an esterification reaction. One common method is to mix 2-iodo-1-ethanol with acetic anhydride in a 1:1 molar ratio, using an acid catalyst such as sulfuric acid. The reaction is carried out under mild conditions, such as heating the reaction mixture and stirring for a period of time. After the reaction is complete, the product is separated by distillation .
Chemical Reactions Analysis
2-Iodoethyl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of a strong base or acid, this compound can hydrolyze to form iodoethanol and acetic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Iodoethyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodoethyl acetate involves its ability to act as an alkylating agent. The iodine atom in the compound is a good leaving group, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various molecular targets, including proteins and nucleic acids, thereby modifying their structure and function .
Comparison with Similar Compounds
2-Iodoethyl acetate can be compared with other similar compounds, such as:
Ethyl iodoacetate: Similar in structure but with an ethyl group instead of an iodoethyl group.
Methyl iodoacetate: Contains a methyl group instead of an ethyl group.
2-Iodo-1-ethanol acetate: Another ester with similar chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.
Properties
IUPAC Name |
2-iodoethyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO2/c1-4(6)7-3-2-5/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHCCCWROHIOFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-10-1 | |
Record name | Ethanol, 2-iodo-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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